molecular formula C16H21FN2O2 B4772219 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide

Cat. No. B4772219
M. Wt: 292.35 g/mol
InChI Key: SRLDLLWBPIBCRU-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used for research purposes in the field of neuroscience. FPPP has been found to have potential applications in the study of various neurological and psychiatric disorders.

Mechanism of Action

1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain, including increased motivation, euphoria, and addiction. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has also been found to have some affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is associated with reward and motivation. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has also been found to increase the activity of the mesolimbic dopamine system, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in various neurological and psychiatric disorders. However, 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide also has some limitations. It is a psychoactive drug that can have addictive properties, which may limit its use in some experiments. Additionally, the synthesis of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide requires specialized equipment and expertise, which can make it challenging to produce.

Future Directions

There are several future directions for research on 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the role of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide in addiction and substance abuse. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have addictive properties, and further research is needed to understand the mechanisms underlying its addictive potential. Another area of interest is the potential therapeutic applications of 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide in the treatment of neurological and psychiatric disorders. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been found to have potential applications in the treatment of depression, schizophrenia, and addiction, and further research is needed to explore these potential therapeutic uses.

Scientific Research Applications

1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-(3-fluorobenzoyl)-N-propyl-4-piperidinecarboxamide has been used to study the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-2-8-18-15(20)12-6-9-19(10-7-12)16(21)13-4-3-5-14(17)11-13/h3-5,11-12H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDLLWBPIBCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzoyl)-N-propylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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